![molecular formula C19H25N3O5S2 B491477 N6,N6,N8,N8-四乙基-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺 CAS No. 378224-78-3](/img/structure/B491477.png)

N6,N6,N8,N8-四乙基-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and initiates an immune response. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and infectious diseases.

科学研究应用

银催化的立体选择性环化

通过银催化的立体选择性环化,合成了多取代的 (Z)-1,2-二氢苯并[cd]吲哚,包括与目标化合物相近的衍生物。该方法可以高产率和高选择性地生产含氮杂环化合物,这些化合物可用作生物和制药应用的核心 (Wang 等人,2018)。

吲哚和吡咯的共轭加成

研究还探索了使用聚(N,N'-二溴-N-乙基-苯-1,3-二磺酰胺) [PBBS] 和 N,N,N',N'-四溴苯-1,3-二磺酰胺[TBBDA] 作为吲哚和吡咯与 α,β-不饱和酮共轭加成的有效试剂。该过程能够合成与药物开发相关的复杂结构 (Ghorbani-Vaghei 等人,2012)。

固态合成新型 3-取代吲哚

使用 PBBS 和 TBBDA 作为有效催化剂,实现了新型 3-取代吲哚的固态合成。该方法提供了一种在环境友好条件下合成吲哚衍生物的实用途径 (Ghorbani-Vaghei 等人,2014)。

镉(II)配合物的发光研究

涉及相关二磺酸盐配体的镉(II)配合物的合成、结构和光致发光的研究揭示了在开发用于技术应用的发光材料中的潜在应用。此类研究有助于理解杂环化合物中的结构变化如何影响其电子和光学性质 (Li,2005)。

作用机制

Target of Action

The primary target of N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .

Mode of Action

This compound acts as an inhibitor of TNF-α . It binds to TNF-α, preventing it from exerting its effects. This results in the suppression of the inflammatory response that is typically triggered by this cytokine .

Biochemical Pathways

The inhibition of TNF-α affects various biochemical pathways. Primarily, it impacts the inflammatory response pathway. By inhibiting TNF-α, the compound prevents the cascade of events that lead to inflammation and its associated symptoms .

Result of Action

The result of the action of this compound is the suppression of symptoms of disorders caused by the dysregulation of TNF, such as auto-inflammatory diseases . By inhibiting TNF-α, the compound can effectively reduce inflammation and alleviate symptoms .

属性

IUPAC Name |

6-N,6-N,8-N,8-N-tetraethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-5-21(6-2)28(24,25)15-12-16(29(26,27)22(7-3)8-4)18-17-13(15)10-9-11-14(17)19(23)20-18/h9-12H,5-8H2,1-4H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALDQWCLENPKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)

![3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491406.png)

![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)

![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)

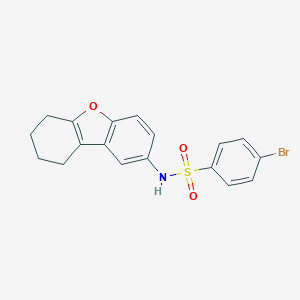

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491448.png)

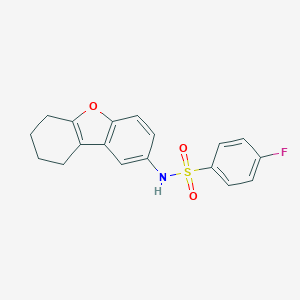

![4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491453.png)

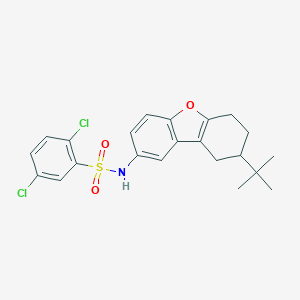

![4-(tert-butyl)-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491455.png)